molecular formula C17H22ClNO4 B5630723 (3S*,4S*)-1-(2-chloro-3,4-dimethoxybenzyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid

(3S*,4S*)-1-(2-chloro-3,4-dimethoxybenzyl)-4-cyclopropyl-3-pyrrolidinecarboxylic acid

Cat. No. B5630723
M. Wt: 339.8 g/mol
InChI Key: NUDSLYWWPXYWEB-QWHCGFSZSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving pyrrolidine rings and specific functional groups, like those in the compound of interest, often involves multi-step chemical reactions, including cyclization, esterification, and functional group transformations. While direct synthesis information for this compound was not found, related research includes the synthesis of cyclopropane carboxylic acids and pyrrolidine derivatives, which utilize strategies like nitrile anion cyclization and esterification (Chung et al., 2005). These methods are crucial for constructing the cyclopropyl and pyrrolidine portions of the molecule.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography, providing detailed insights into the arrangement of atoms, stereochemistry, and conformation. While specific data on this compound was not found, studies on similar structures highlight the importance of the stereochemistry at the cyclopropyl and pyrrolidine centers, affecting the compound's properties and reactivity (Senge, 2005).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related research on pyrrolidine and cyclopropane derivatives. These compounds participate in various chemical reactions, such as acylation, hydrogenation, and nucleophilic substitutions, reflecting the reactivity of the pyrrolidine nitrogen and the cyclopropyl moiety (Jones et al., 1990).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are crucial for handling and application in various scientific fields. These properties depend on the molecular structure, particularly the presence of dimethoxybenzyl and cyclopropyl groups. However, specific physical properties of this compound were not directly available in the literature.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and stability, are influenced by the functional groups present in the molecule. The carboxylic acid moiety contributes to the compound's acidity, while the pyrrolidine ring could impart basic characteristics. The stability of the compound might be affected by the presence of the cyclopropyl group, known for its strain and reactivity (Mancilha et al., 2011).

properties

IUPAC Name

(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-22-14-6-5-11(15(18)16(14)23-2)7-19-8-12(10-3-4-10)13(9-19)17(20)21/h5-6,10,12-13H,3-4,7-9H2,1-2H3,(H,20,21)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDSLYWWPXYWEB-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CC(C(C2)C(=O)O)C3CC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)CN2C[C@H]([C@@H](C2)C(=O)O)C3CC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[(2-chloro-3,4-dimethoxyphenyl)methyl]-4-cyclopropylpyrrolidine-3-carboxylic acid

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